N-(1H-1,3-benzimidazol-5-yl)thiourea
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Description
“N-(1H-1,3-benzimidazol-5-yl)thiourea” is a chemical compound with the empirical formula C8H8N4S . It has a molecular weight of 192.24 . The compound is used in early discovery research .
Synthesis Analysis
The synthesis of similar molecules has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The SMILES string of “N-(1H-1,3-benzimidazol-5-yl)thiourea” is NC(=S)Nc1ccc2[nH]cnc2c1 . The InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .Physical And Chemical Properties Analysis
“N-(1H-1,3-benzimidazol-5-yl)thiourea” has an empirical formula of C8H8N4S and a molecular weight of 192.24 . The SMILES string is NC(=S)Nc1ccc2[nH]cnc2c1 , and the InChI is 1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) .Scientific Research Applications
Biological Importance and Synthetic Methodologies
Compounds like 2-(thio)ureabenzothiazoles, which share structural similarities with "N-(1H-1,3-benzimidazol-5-yl)thiourea," have a broad spectrum of biological activities. These activities are attributed to their potential as therapeutic agents and their role in medicinal chemistry. The synthetic methodologies for these compounds, dating from 1935 to recent approaches, have been highlighted, focusing on achieving various substituents to enhance biological activities (Rosales-Hernández et al., 2022).
Mechanism of Action and Biological Impact of Benzimidazoles
Benzimidazole fungicides and their derivatives are known for their specific inhibitory effects on microtubule assembly, acting by binding to tubulin. These compounds have applications in agriculture, veterinary medicine, and even experimental cancer chemotherapy due to their mode of action. This elucidates the wide application of benzimidazoles across different fields, utilizing them as tools for studying cellular processes (Davidse, 1986).
Heterocycles with Pseudothiourea Pharmacophores
A series of condensed benzimidazoles, quinazolines, and perimidines, containing pseudothiourea structural units, exhibited significant biological activities. These activities include antihypertensive, diuretic, and thermoregulating effects, showcasing the diversity in application and potential of such compounds in addressing various health conditions (Hsu et al., 2005).
DNA Minor Groove Binders
The bis-benzimidazole family, including compounds like Hoechst 33258, binds strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property is utilized in various biological and medicinal applications, including as fluorescent DNA stains for cell biology research, highlighting the versatility of benzimidazole derivatives in scientific research (Issar & Kakkar, 2013).
Pharmacological Activities of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties, ranging from antimicrobial to antiviral effects. The importance of benzimidazoles as chemotherapeutic agents in various clinical conditions is underscored by their significant bioactivity, safety, and stability profiles. This comprehensive review of benzimidazole derivatives from recent literature emphasizes their potential as therapeutic agents in combating a wide array of diseases (Brishty et al., 2021).
properties
IUPAC Name |
3H-benzimidazol-5-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLIAPGENYZGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,3-benzimidazol-5-yl)thiourea |
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